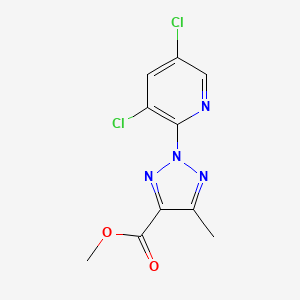
2-(4-Propoxypiperidin-1-yl)thiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propoxypiperidin-1-yl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of 4-aminothiazole with 4-propoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(4-Propoxypiperidin-1-yl)thiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different biological and chemical properties, making them useful in various applications .
科学的研究の応用
2-(4-Propoxypiperidin-1-yl)thiazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to modulate the activity of specific proteins and enzymes, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
2-(4-Piperidin-1-yl)thiazol-4-amine: Similar structure but lacks the propoxy group.
4-(Pyridin-4-yl)thiazol-2-amine: Contains a pyridine ring instead of a piperidine ring.
Thiazole derivatives: Various thiazole derivatives with different substituents exhibit diverse biological activities.
Uniqueness
2-(4-Propoxypiperidin-1-yl)thiazol-4-amine is unique due to the presence of the propoxy group attached to the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C11H19N3OS |
|---|---|
分子量 |
241.36 g/mol |
IUPAC名 |
2-(4-propoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H19N3OS/c1-2-7-15-9-3-5-14(6-4-9)11-13-10(12)8-16-11/h8-9H,2-7,12H2,1H3 |
InChIキー |
PBJSHBXDAKALDM-UHFFFAOYSA-N |
正規SMILES |
CCCOC1CCN(CC1)C2=NC(=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)



